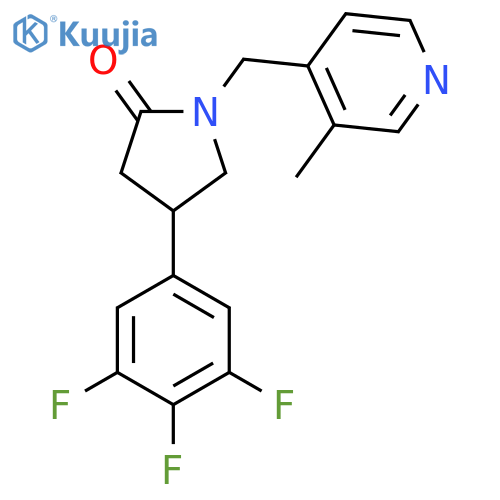Cas no 2242777-07-5 (1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one)

2242777-07-5 structure
商品名:1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- 1604786-87-9
- AKOS040756917
- 1-((3-Methylpyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- (-)-1-((3-Methylpyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- SCHEMBL20475353
- 1604771-53-0
- EN300-1663669
- 2242777-07-5
- Z3037782895
-
- インチ: 1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3
- InChIKey: RFSDYRVOGWHOFT-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)C1CC(N(CC2C=CN=CC=2C)C1)=O)F)F
計算された属性
- せいみつぶんしりょう: 320.11364759g/mol
- どういたいしつりょう: 320.11364759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 33.2Ų
1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1663669-0.05g |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95% | 0.05g |
$497.0 | 2023-05-26 | |
| Enamine | EN300-1663669-250mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95.0% | 250mg |
$926.0 | 2023-09-21 | |
| Enamine | EN300-1663669-5000mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95.0% | 5000mg |
$5429.0 | 2023-09-21 | |
| Enamine | EN300-1663669-500mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95.0% | 500mg |
$1460.0 | 2023-09-21 | |
| Enamine | EN300-1663669-100mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95.0% | 100mg |
$649.0 | 2023-09-21 | |
| Aaron | AR028JYD-100mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95% | 100mg |
$918.00 | 2023-12-15 | |
| 1PlusChem | 1P028JQ1-50mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95% | 50mg |
$677.00 | 2024-05-25 | |
| Enamine | EN300-1663669-10000mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95.0% | 10000mg |
$8049.0 | 2023-09-21 | |
| 1PlusChem | 1P028JQ1-100mg |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95% | 100mg |
$864.00 | 2024-05-25 | |
| Aaron | AR028JYD-1g |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
2242777-07-5 | 95% | 1g |
$2599.00 | 2023-12-15 |
1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
2242777-07-5 (1-(3-methylpyridin-4-yl)methyl-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
